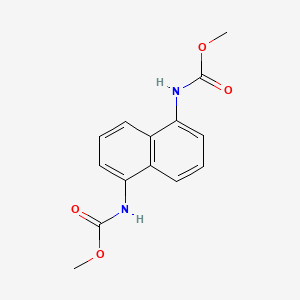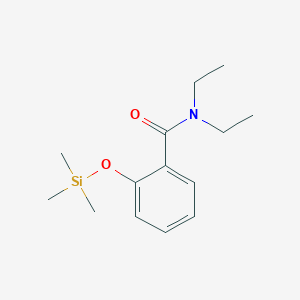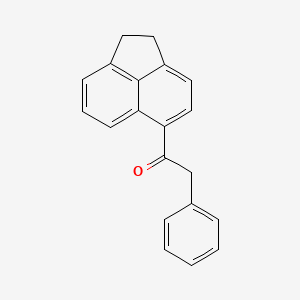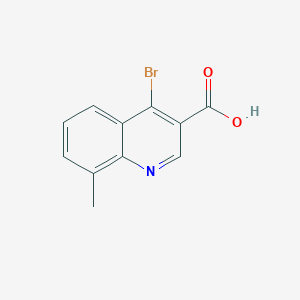
4-Bromo-8-methylquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-溴-8-甲基喹啉-3-羧酸是一种具有喹啉骨架的杂环芳香族化合物。该化合物以其在第 4 位的溴原子、第 8 位的甲基和第 3 位的羧酸基团的存在为特征。这种结构配置赋予该化合物独特的化学和物理性质,使其在科学研究和工业应用的各个领域都具有价值。
准备方法
合成路线和反应条件
4-溴-8-甲基喹啉-3-羧酸的合成可以通过多种方法实现。一种常见的方法涉及使用溴或溴化剂(如 N-溴代琥珀酰亚胺 (NBS))在受控条件下对 8-甲基喹啉-3-羧酸进行溴化。该反应通常在二氯甲烷或氯仿等有机溶剂中进行,温度保持在室温或略微升高以确保完全溴化。
另一种方法涉及 Friedländer 合成,其中苯胺衍生物在路易斯酸催化剂存在下与 β-酮酯反应形成喹啉环系。随后的溴化和羧化步骤得到所需的化合物。
工业生产方法
4-溴-8-甲基喹啉-3-羧酸的工业生产通常采用使用自动化反应器进行大规模溴化工艺,以确保对反应条件的精确控制。使用连续流动反应器可以提高合成的效率和产率,同时最大限度地减少副产物的形成。
化学反应分析
反应类型
4-溴-8-甲基喹啉-3-羧酸会发生各种化学反应,包括:
取代反应: 溴原子可以通过亲核取代反应被其他官能团取代。
氧化和还原: 该化合物可以被氧化形成喹啉 N-氧化物,或被还原形成具有不同氧化态的喹啉衍生物。
偶联反应: 羧酸基团可以参与偶联反应,例如 Suzuki-Miyaura 偶联,以与其他芳香族化合物形成碳-碳键。
常用试剂和条件
亲核取代: 叠氮化钠或硫醇钾等试剂可用于取代反应。
氧化: 过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等氧化剂通常使用。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
偶联: 钯催化剂和硼酸在 Suzuki-Miyaura 偶联反应中使用。
主要产物
取代产物: 用叠氮基、硫醇基或其他官能团取代溴原子的衍生物。
氧化产物: 喹啉 N-氧化物。
还原产物: 还原的喹啉衍生物。
偶联产物: 通过 Suzuki-Miyaura 偶联形成的联芳基化合物。
科学研究应用
4-溴-8-甲基喹啉-3-羧酸在科学研究中具有多种应用:
化学: 用作合成复杂有机分子和杂环化合物的构建块。
生物学: 研究其作为生物成像中的荧光探针以及作为金属配位络合物中的配体的潜力。
医学: 探索其药理特性,包括抗菌和抗癌活性。
工业: 用于染料、颜料和其他特种化学品的开发。
作用机制
4-溴-8-甲基喹啉-3-羧酸的作用机制涉及其与特定分子靶点和途径的相互作用。在生物系统中,该化合物可以与 DNA 或蛋白质结合,影响其功能并导致各种生物效应。溴原子和羧酸基团在该化合物的结合亲和力和特异性中起着至关重要的作用。
相似化合物的比较
类似化合物
- 8-溴-2-甲基喹啉-3-羧酸
- 7-溴-4-羟基-8-甲基喹啉-3-羧酸
- 8-溴-3-甲基喹啉
独特性
4-溴-8-甲基喹啉-3-羧酸的独特之处在于其独特的取代模式,这赋予其独特的化学反应性和生物活性。溴原子和羧酸基团的存在允许进行多功能的化学修饰和与生物靶点的相互作用,使其成为各种应用的宝贵化合物。
属性
分子式 |
C11H8BrNO2 |
|---|---|
分子量 |
266.09 g/mol |
IUPAC 名称 |
4-bromo-8-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO2/c1-6-3-2-4-7-9(12)8(11(14)15)5-13-10(6)7/h2-5H,1H3,(H,14,15) |
InChI 键 |
FUDBTBXFIUXONH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=C(C=N2)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


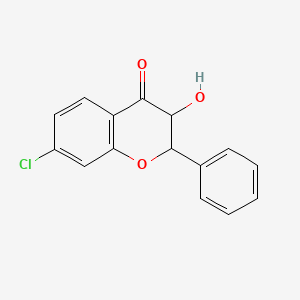
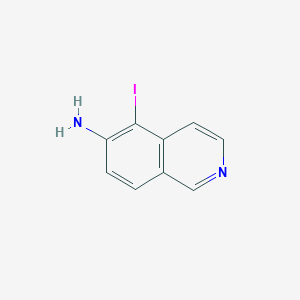

![4-(Pyridin-3-yl)spiro[indoline-3,4'-piperidine]](/img/structure/B11849666.png)
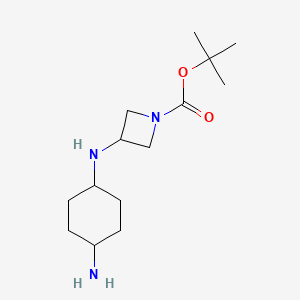
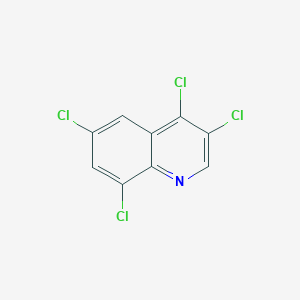

![N-Benzyl-6-(methylsulfanyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11849681.png)
